molecular formula C11H14BrN3O B1343099 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone CAS No. 494771-76-5

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B1343099
M. Wt: 284.15 g/mol
InChI Key: QHIUYPWBDOIIAF-UHFFFAOYSA-N
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Description

“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 and its molecular formula is C11H14BrN3O . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .


Molecular Structure Analysis

The molecular structure of “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” consists of a piperazine ring attached to a bromopyridine group and an ethanone group . The exact mass of the compound is 283.03200 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a LogP value of 1.51550, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Novel Antimicrobial Agents

Researchers have synthesized novel derivatives similar to the specified compound that exhibit potent antimicrobial activities. These derivatives are synthesized through reactions involving piperazine and other reagents, and their antimicrobial efficacy is tested against various pathogens, showing promising results as potential antimicrobial agents (Zaidi et al., 2021).

Development of Anti-HIV Drugs

Compounds structurally related to "1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone" have been explored for their potential anti-HIV properties. These compounds are synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 in vitro, contributing to the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Anticancer Activity

Certain derivatives, by incorporating piperazine moieties, have been synthesized and assessed for their anticancer activities against breast cancer cells. These studies involve comprehensive synthetic procedures followed by evaluations using various methods to determine their effectiveness in inhibiting cancer cell proliferation, highlighting their potential as anticancer agents (Yurttaş et al., 2014).

Synthesis and Characterization of Metal Complexes

Research has been conducted on the synthesis of novel metal complexes involving ligands structurally related to the specified compound. These complexes are characterized and evaluated for their fluorescence, electrochemical properties, and antimicrobial activities, offering insights into their multifunctional applications (Verma & Singh, 2015).

VEGFR-II Inhibition for Cancer Treatment

Derivatives have been synthesized targeting VEGFR-II inhibition, a crucial pathway in cancer management. These compounds have undergone structural confirmation and in vitro anticancer screening, demonstrating significant cytotoxicity against cancer cell lines and suggesting their potential in cancer therapy (Aboul-Enein et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIUYPWBDOIIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620004
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone

CAS RN

494771-76-5
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 2,5-dibromopyridine and 1-acetylpiperazine by the method of Example 13 (b).
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